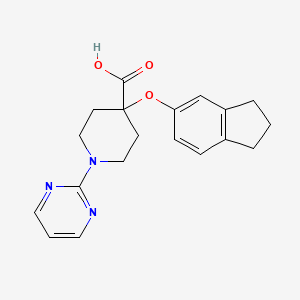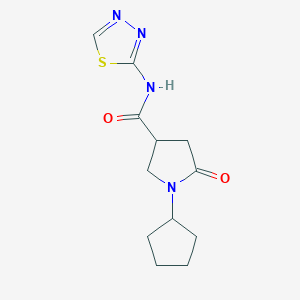
4-(2,3-dihydro-1H-inden-5-yloxy)-1-pyrimidin-2-ylpiperidine-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2,3-dihydro-1H-inden-5-yloxy)-1-pyrimidin-2-ylpiperidine-4-carboxylic acid, also known as JNJ-31020028, is a novel compound that has gained significant attention in scientific research due to its potential therapeutic applications.
作用機序
4-(2,3-dihydro-1H-inden-5-yloxy)-1-pyrimidin-2-ylpiperidine-4-carboxylic acid acts as a selective antagonist of the adenosine A2A receptor, which is predominantly expressed in the brain and immune cells. The adenosine A2A receptor is involved in the regulation of neurotransmitter release, inflammation, and immune response. By blocking the adenosine A2A receptor, this compound can modulate these processes and potentially alleviate disease symptoms.
Biochemical and Physiological Effects:
This compound has been shown to have significant biochemical and physiological effects in various disease models. In preclinical studies, it has been found to improve motor function and reduce neuroinflammation in animal models of Parkinson's disease and Huntington's disease. It has also been shown to inhibit tumor growth and metastasis in cancer models. This compound has been found to have a favorable safety profile and does not exhibit significant toxicity or adverse effects.
実験室実験の利点と制限
4-(2,3-dihydro-1H-inden-5-yloxy)-1-pyrimidin-2-ylpiperidine-4-carboxylic acid has several advantages for lab experiments, including its high potency and selectivity, favorable pharmacokinetic properties, and good solubility in water and organic solvents. However, there are also some limitations to its use, such as its relatively high cost and limited availability. Additionally, further studies are needed to fully elucidate its mechanism of action and potential therapeutic applications.
将来の方向性
There are several future directions for the research and development of 4-(2,3-dihydro-1H-inden-5-yloxy)-1-pyrimidin-2-ylpiperidine-4-carboxylic acid. One potential area of investigation is its use in combination with other drugs or therapies to enhance its therapeutic efficacy. Another direction is the exploration of its potential use in other disease conditions, such as autoimmune diseases and metabolic disorders. Additionally, further studies are needed to optimize the synthesis method and improve the yield and purity of this compound. Overall, this compound holds great promise as a novel therapeutic agent for various disease conditions, and further research is warranted to fully explore its potential.
合成法
4-(2,3-dihydro-1H-inden-5-yloxy)-1-pyrimidin-2-ylpiperidine-4-carboxylic acid was first synthesized by Johnson & Johnson Pharmaceutical Research and Development, LLC. The synthesis method involves the reaction of 4-(2,3-dihydro-1H-inden-5-yloxy)-1-pyrimidin-2-amine with 4-(4-fluorobenzyl)piperidine-1-carboxylic acid in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), to yield the target compound. The synthesis process has been optimized to produce high yields and purity of this compound.
科学的研究の応用
4-(2,3-dihydro-1H-inden-5-yloxy)-1-pyrimidin-2-ylpiperidine-4-carboxylic acid has been extensively studied for its potential therapeutic applications in various disease conditions. It has been found to have potent and selective antagonistic activity against the adenosine A2A receptor, which is involved in the regulation of various physiological processes, including neurotransmission, inflammation, and immune response. This compound has been investigated for its potential use in the treatment of Parkinson's disease, Huntington's disease, and other neurological disorders, as well as cancer and inflammatory diseases.
特性
IUPAC Name |
4-(2,3-dihydro-1H-inden-5-yloxy)-1-pyrimidin-2-ylpiperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3/c23-17(24)19(25-16-6-5-14-3-1-4-15(14)13-16)7-11-22(12-8-19)18-20-9-2-10-21-18/h2,5-6,9-10,13H,1,3-4,7-8,11-12H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIIKLWOYRXQTCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)OC3(CCN(CC3)C4=NC=CC=N4)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![ethyl 2-(5-chloro-2-hydroxybenzylidene)-5-(3-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5400456.png)
![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)-N'-(2-methylphenyl)urea](/img/structure/B5400477.png)
![1-(4-bromophenyl)-3-[(5-chloro-2-pyridinyl)amino]-2-propen-1-one](/img/structure/B5400480.png)
![N-(3-fluoro-2-methylphenyl)-4-[6-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5400486.png)
![N-{2-[(2,6-dimethyl-4-morpholinyl)carbonyl]phenyl}-4-methylbenzamide](/img/structure/B5400491.png)
![1-[(2,5-difluorophenyl)sulfonyl]-4-(2-methylphenyl)piperazine](/img/structure/B5400495.png)
![4-chloro-N-{[(5-chloro-2-pyridinyl)amino]carbonyl}benzamide](/img/structure/B5400497.png)

![6-ethyl-3-(2-furylmethyl)-2-(methylthio)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5400507.png)

![3-({4-[4-(3-fluorophenyl)-1H-pyrazol-5-yl]piperidin-1-yl}carbonyl)-2-methylphenol](/img/structure/B5400523.png)

![N-[3-(dimethylamino)propyl]-6-(4-fluorophenyl)-2-hydroxynicotinamide](/img/structure/B5400553.png)
![methyl [7-(3-chlorophenyl)-9-hydroxy-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl]acetate](/img/structure/B5400559.png)
